molecular formula C11H7FN2O3S B13738357 N-(2-Fluorophenyl)-5-nitro-3-thiophenecarboxamide CAS No. 146795-37-1

N-(2-Fluorophenyl)-5-nitro-3-thiophenecarboxamide

Cat. No.: B13738357
CAS No.: 146795-37-1
M. Wt: 266.25 g/mol
InChI Key: AAAZGXXMLCZMFO-UHFFFAOYSA-N
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Description

N-(2-Fluorophenyl)-5-nitro-3-thiophenecarboxamide is an organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a fluorophenyl group, a nitro group, and a thiophenecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluorophenyl)-5-nitro-3-thiophenecarboxamide typically involves the reaction of 5-nitrothiophene-2-carboxylic acid with 2-fluoroaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and flow rates, ensuring consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluorophenyl)-5-nitro-3-thiophenecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles like amines or thiols, appropriate solvents.

    Coupling Reactions: Boronic acids, palladium catalyst, base, and solvent.

Major Products Formed

    Reduction: Formation of N-(2-Fluorophenyl)-5-amino-3-thiophenecarboxamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Coupling: Formation of biaryl compounds with extended conjugation.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential antimicrobial and antifungal properties due to the presence of the nitro group.

    Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-(2-Fluorophenyl)-5-nitro-3-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. Additionally, the fluorophenyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine
  • 2-Fluoroacrylfentanyl
  • 2-Fluorobutyrfentanyl

Uniqueness

N-(2-Fluorophenyl)-5-nitro-3-thiophenecarboxamide is unique due to the combination of its fluorophenyl and nitrothiophene moieties, which confer distinct chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

CAS No.

146795-37-1

Molecular Formula

C11H7FN2O3S

Molecular Weight

266.25 g/mol

IUPAC Name

N-(2-fluorophenyl)-5-nitrothiophene-3-carboxamide

InChI

InChI=1S/C11H7FN2O3S/c12-8-3-1-2-4-9(8)13-11(15)7-5-10(14(16)17)18-6-7/h1-6H,(H,13,15)

InChI Key

AAAZGXXMLCZMFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CSC(=C2)[N+](=O)[O-])F

Origin of Product

United States

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